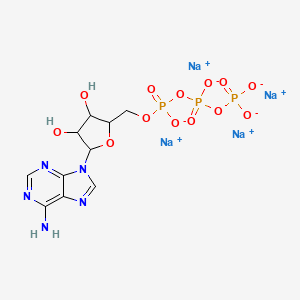
Adenosine-5'-triphosphate disodium trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-triphosphate disodium trihydrate is a central molecule in cellular energy transfer and metabolism. It is often referred to as the “molecular unit of currency” for energy transfer within cells. This compound plays a crucial role in various biological processes, including respiration, biosynthetic reactions, motility, and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-5’-triphosphate disodium trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using adenosine triphosphate (ATP) synthase. The reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors .
Industrial Production Methods
Industrial production of adenosine-5’-triphosphate disodium trihydrate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The process includes fermentation, cell lysis, and multiple purification steps to obtain high-purity ATP .
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-triphosphate disodium trihydrate undergoes various types of chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate, releasing energy.
Phosphorylation: ATP donates a phosphate group to other molecules, a process essential in many metabolic pathways.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in the electron transport chain during cellular respiration.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes such as ATPases.
Phosphorylation: Kinases and magnesium ions.
Oxidation-Reduction: Involves various enzymes and cofactors within the mitochondria.
Major Products Formed
Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Water and ATP.
Scientific Research Applications
Adenosine-5’-triphosphate disodium trihydrate has extensive applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies involving energy transfer.
Biology: Central to studies on cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic roles in conditions like ischemia and heart failure.
Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination
Mechanism of Action
Adenosine-5’-triphosphate disodium trihydrate stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for many kinases in cell signaling pathways. The hydrolysis of ATP to ADP and inorganic phosphate releases energy that drives various cellular processes, including muscle contraction, active transport, and biosynthesis .
Comparison with Similar Compounds
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Guanosine triphosphate (GTP)
Uniqueness
Adenosine-5’-triphosphate disodium trihydrate is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike ADP and AMP, ATP contains three phosphate groups, making it a more potent energy carrier. Compared to GTP, ATP is more widely used in cellular processes .
Properties
Molecular Formula |
C10H12N5Na4O13P3 |
|---|---|
Molecular Weight |
595.11 g/mol |
IUPAC Name |
tetrasodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4 |
InChI Key |
PZFIDIJKTNDKOV-UHFFFAOYSA-J |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















